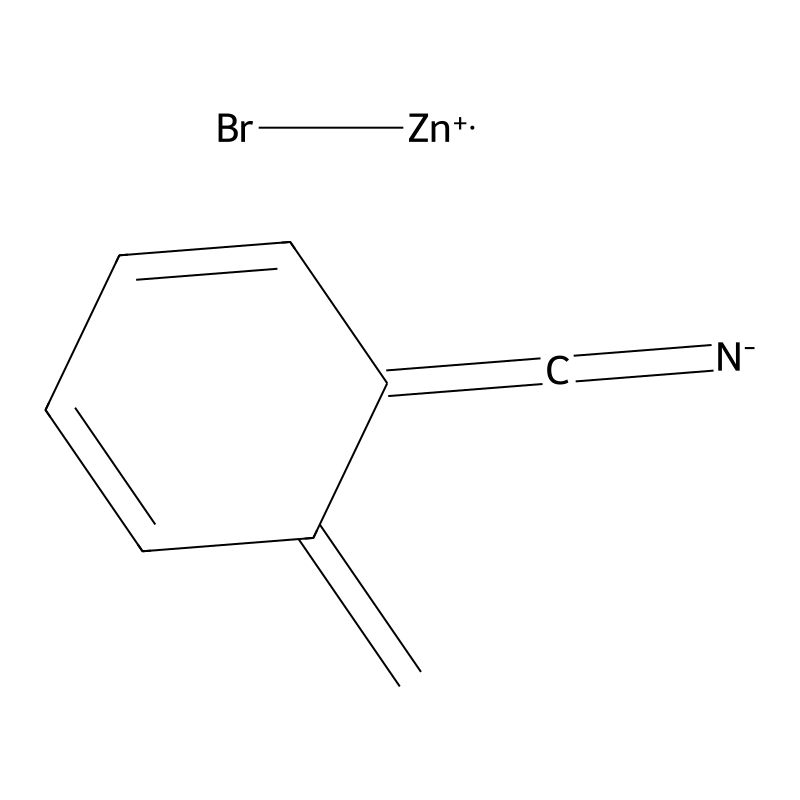

2-Cyanobenzylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Negishi Cross-Coupling

Negishi cross-coupling reactions offer several advantages over other cross-coupling methods, including:

- Broad functional group tolerance: A wide range of functional groups can be tolerated on both the aryl halide and the organozinc coupling partner, making the reaction highly versatile.

- Mild reaction conditions: Negishi reactions typically proceed under mild temperatures (around room temperature) and are compatible with a variety of solvents. This makes them suitable for use with sensitive substrates.

- High regioselectivity: Negishi reactions often exhibit high regioselectivity, meaning the carbon-carbon bond formation occurs at the desired position on the molecule.

-Cyanobenzylzinc bromide serves as a valuable Negishi coupling partner due to the presence of the following features:

- Aromatic ring: The presence of the aromatic ring allows for efficient activation by the palladium catalyst.

- Zinc moiety: The zinc atom readily undergoes transmetalation with the palladium catalyst, generating the reactive species for bond formation.

- Cyano group (CN): The cyano group acts as a weak electron-withdrawing group, making the benzylic carbon (the carbon attached to the zinc) slightly electrophilic, further facilitating the Negishi reaction.

Examples of Applications

Several research studies have demonstrated the utility of 2-cyanobenzylzinc bromide in the synthesis of various complex molecules:

- Synthesis of biaryl derivatives: Researchers have successfully employed 2-cyanobenzylzinc bromide to prepare 4-(2-cyanobenzyl)-3'-(trifluoromethyl)biphenyl, a potential candidate for drug discovery programs. [Source: Sigma-Aldrich product page for 2-Cyanobenzylzinc bromide, ]

- Preparation of amides: 2-Cyanobenzylzinc bromide has been utilized in the synthesis of 2-[(2-cyanophenyl)methyl] benzamide, a potential precursor for the development of new agrochemicals. [Source: Sigma-Aldrich product page for 2-Cyanobenzylzinc bromide, ]

2-Cyanobenzylzinc bromide is an organozinc compound with the molecular formula CHBrNZn and a molecular weight of 261.43 g/mol. This compound is characterized by its cyanobenzyl group, which consists of a benzene ring substituted with a cyano group (–C≡N) at the second position. It is primarily used as a reagent in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as the Negishi reaction, to form carbon-carbon bonds between aryl or heteroaryl derivatives .

- Negishi Cross-Coupling Reaction: This compound acts as a nucleophile in the presence of palladium catalysts, allowing for the formation of various aryl and heteroaryl compounds through carbon-carbon bond formation .

- Synthesis of Aryl Derivatives: It can react with aryl nonaflates or iodides to produce complex aromatic structures, such as 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl and 2-[(2-cyanophenyl)methyl]benzamide .

While specific biological activities of 2-Cyanobenzylzinc bromide are not extensively documented, organozinc compounds generally exhibit low toxicity and can be utilized in medicinal chemistry for synthesizing biologically active molecules. The presence of the cyano group may influence biological interactions, potentially affecting pharmacological properties .

The synthesis of 2-Cyanobenzylzinc bromide typically involves the reaction of 2-cyanobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The general reaction can be summarized as follows:

- Preparation: React 2-cyanobenzyl chloride with zinc powder.

- Solvent: Use tetrahydrofuran as the solvent to facilitate the reaction.

- Conditions: Conduct the reaction under inert atmosphere conditions to prevent moisture interference.

This method yields 2-Cyanobenzylzinc bromide in a solution form, often at a concentration of 0.5 M .

2-Cyanobenzylzinc bromide finds applications primarily in organic synthesis:

- Cross-Coupling Reactions: It is widely used in Negishi cross-coupling reactions to synthesize complex organic molecules.

- Pharmaceutical Development: The compound serves as an intermediate in the synthesis of potential pharmaceutical agents.

- Material Science: It can be utilized in developing new materials through polymerization processes involving aryl groups .

Interaction studies involving 2-Cyanobenzylzinc bromide focus on its reactivity with various electrophiles and its role in cross-coupling mechanisms. These studies are crucial for understanding how this compound can be effectively employed in synthesizing more complex structures and evaluating its compatibility with different substrates.

Several compounds share structural similarities with 2-Cyanobenzylzinc bromide, including:

- 4-Cyanobenzylzinc Bromide: Similar molecular structure but with the cyano group located at the para position on the benzene ring.

- 3-Cyanobenzylzinc Bromide: Another positional isomer with potential differences in reactivity and application.

Comparison TableCompound Name Molecular Formula Position of Cyano Group Application Focus 2-Cyanobenzylzinc Bromide CHBrNZn ortho Cross-coupling reactions 4-Cyanobenzylzinc Bromide CHBrNZn para Similar applications; different reactivity 3-Cyanobenzylzinc Bromide CHBrNZn meta Potentially distinct reactivity

Uniqueness

| Compound Name | Molecular Formula | Position of Cyano Group | Application Focus |

|---|---|---|---|

| 2-Cyanobenzylzinc Bromide | CHBrNZn | ortho | Cross-coupling reactions |

| 4-Cyanobenzylzinc Bromide | CHBrNZn | para | Similar applications; different reactivity |

| 3-Cyanobenzylzinc Bromide | CHBrNZn | meta | Potentially distinct reactivity |

The uniqueness of 2-Cyanobenzylzinc bromide lies in its specific ortho-positioning of the cyano group, which may influence its reactivity patterns compared to its isomers. This positioning can affect steric hindrance and electronic properties, making it particularly suitable for certain synthetic pathways that may not be accessible using other similar compounds .